Journal Name:Polymer Reviews
Journal ISSN:1558-3724
IF:14.536
Journal Website:http://www.tandfonline.com/toc/lmsc20/current
Year of Origin:2006
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:20
Publishing Cycle:Quarterly
OA or Not:Not
Competition between Binding to Various Sites of Substituted Imidazoliums
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-25 , DOI: 10.1021/acs.jpca.3c04097
The imidazolium cation has a number of different sites that can interact with a nucleophile. Adding a halogen atom (X) or a chalcogen (YH) group introduces the possibility of an NX···nuc halogen or NY···nuc chalcogen bond, which competes against the various H-bonds (NH and CH donors) as well as the lone pair···π interaction wherein the nucleophile lies above the plane of the cation. Substituted imidazoliums are paired with the NH3 base, and the various different complexes are evaluated by density functional theory (DFT) calculations. The strength of XB and YB increases quickly along with the size and polarizability of the X/Y atom, and this sort of bond is the strongest for the heavier Br, I, Se, and Te atoms, followed by the NH···N H-bond, but this order reverses for Cl and S. The various CH···N H-bonds are comparable to one another and to the lone pair···π bond, all with interaction energies of 10–13 kcal/mol, values which show very little dependence upon the substituent placed on the imidazolium.
Detail
3D Information-Theoretic Analysis of the Simplest Hydrogen Abstraction Reaction
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.jpca.3c01957
We investigate the course of an elementary chemical reaction from the perspective of information theory in 3D space through the hypersurface of several information-theoretic (IT) functionals such as disequilibrium (D), Shannon entropy (S), Fisher information (I), and the complexity measures of Fisher–Shannon (FS) and López–Mancini–Calbet (LMC). The probe for the study is the hydrogenic identity abstraction reaction. In order to perform the analysis, the reactivity pattern of the reaction is examined by use of the aforementioned functionals of the single-particle density, which is analyzed in position (r) and momentum (p) spaces. The 3D analyses revealed interesting reactivity patterns in the neighborhood of the intrinsic reaction coordinate (IRC) path, which allow to interpret the reaction mechanism for this reaction in a novel manner. In addition, the chemically interesting regions that have been characterized through the information functionals and their complexity measures are depicted and analyzed in the framework of the three-dimensional structure of the information-theoretical data of a chemical reaction, that is, the reactant/product (R/P) complexes, the transition state (TS), and the ones that are only revealed through IT measures such as the bond-cleavage energy region (BCER), the bond-breaking/forming (B-B/F) region, and the spin-coupling (SC) process. Furthermore, focus has been placed on the diagonal part of the hypersurface of the IT functionals, aside from the IRC path itself, with the purpose of analyzing the dissociation process of the triatomic transition-state complex that has revealed other interesting features of the bond-breaking (B-B) process. In other respects, it is shown throughout the combined analyses of the 3D structure of the IT functionals in conjugated spaces that the chemically significant regions occurring at the onset of the TS are completely characterized by information-theoretic aspects of localizability (S), uniformity (D), and disorder. Further, novel regions of low complexity seem to indicate new boundaries for chemically stable complex molecules. Finally, the study reveals that the chemical reaction occurs at low-complexity regions, where the concurrent phenomena take place: bond-breaking/forming (B-B/F), bond-cleavage energy reservoirs (BCER), spin-coupling (SC), and transition state (TS).
Detail
Utilizing Data-Driven Optimization to Automate the Parametrization of Kinetic Monte Carlo Models
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-08 , DOI: 10.1021/acs.jpca.3c02482
Kinetic Monte Carlo (kMC) simulations are a popular tool to investigate the dynamic behavior of stochastic systems. However, one major limitation is their relatively high computational costs. In the last three decades, significant effort has been put into developing methodologies to make kMC more efficient, resulting in an enhanced runtime efficiency. Nevertheless, kMC models remain computationally expensive. This is in particular an issue in complex systems with several unknown input parameters where often most of the simulation time is required for finding a suitable parametrization. A potential route for automating the parametrization of kinetic Monte Carlo models arises from coupling kMC with a data-driven approach. In this work, we equip kinetic Monte Carlo simulations with a feedback loop consisting of Gaussian Processes (GPs) and Bayesian optimization (BO) to enable a systematic and data-efficient input parametrization. We utilize the results from fast-converging kMC simulations to construct a database for training a cheap-to-evaluate surrogate model based on Gaussian processes. Combining the surrogate model with a system-specific acquisition function enables us to apply Bayesian optimization for the guided prediction of suitable input parameters. Thus, the amount of trial simulation runs can be considerably reduced facilitating an efficient utilization of arbitrary kMC models. We showcase the effectiveness of our methodology for a physical process of growing industrial relevance: the space-charge layer formation in solid-state electrolytes as it occurs in all-solid-state batteries. Our data-driven approach requires only 1–2 iterations to reconstruct the input parameters from different baseline simulations within the training data set. Moreover, we show that the methodology is even capable of accurately extrapolating into regions outside the training data set which are computationally expensive for direct kMC simulation. Concluding, we demonstrate the high accuracy of the underlying surrogate model via a full parameter space investigation eventually making the original kMC simulation obsolete.
Detail
Theory for Cavity-Modified Ground-State Reactivities via Electron–Photon Interactions
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.jpca.3c01421
We provide a simple and intuitive theory to explain how coupling a molecule to an optical cavity can modify ground-state chemical reactivity by exploiting intrinsic quantum behaviors of light–matter interactions. Using the recently developed polarized Fock states representation, we demonstrate that the change of the ground-state potential is achieved due to the scaling of diabatic electronic couplings with the overlap of the polarized Fock states. Our theory predicts that for a proton-transfer model system, the ground-state barrier height can be modified through light–matter interactions when the cavity frequency is in the electronic excitation range. Our simple theory explains several recent computational investigations that discovered the same effect. We further demonstrate that under the deep strong coupling limit of the light and matter, the polaritonic ground and first excited eigenstates become the Mulliken–Hush diabatic states, which are the eigenstates of the dipole operator. This work provides a simple but powerful theoretical framework to understand how strong coupling between the molecule and the cavity can modify ground-state reactivities.
Detail
Modulation of n → π* Interaction in the Complexes of p-Substituted Pyridines with Aldehydes: A Theoretical Study
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-18 , DOI: 10.1021/acs.jpca.3c03103
n → π* interaction is analogous to the hydrogen bond in terms of the delocalization of the electron density between the two orbitals. Studies on the intermolecular complexes stabilized by the n → π* interaction are scarce in the literature. Herein, we have studied intermolecular N···C═O n → π* interactions in the complexes of p-substituted pyridines (p-R–Py) with formaldehyde (HCHO), formyl chloride (HCOCl), and acetaldehyde (CH3CHO) using quantum chemistry calculations. We have shown that the strength of the n → π* interaction can be modulated by varying the electronic substituents at the donor and acceptor sites in the complexes. Variation of the substituents at the para position of the pyridine ring from the electron-withdrawing groups (EWGs) to the electron-donating groups (EDGs) results in a systematic increase in the strength of the n → π* interaction. The strength of this interaction is also modulated by tuning the electron density toward the carbonyl bond by substituting the hydrogen atom of HCHO with the methyl and chloro groups. The modulation of this interaction due to the electronic substitutions at the n → π* donor and acceptor sites in the complexes is monitored by probing the relevant geometrical parameters, binding energies, C═O frequency redshift, NBO energies, and electron density for this interaction derived from QTAIM and NCI index analyses. Energy decomposition analysis reveals that the electrostatic interaction dominates the binding energies of these complexes, while the charge transfer interaction, which is representative of the n → π* interaction, also has a significant contribution to these.
Detail
Magic Numbers and Stabilities of Photoionized Water Clusters: Computational and Experimental Characterization of the Nanosolvated Hydronium Ion
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-13 , DOI: 10.1021/acs.jpca.3c02230
The stability and distributions of small water clusters generated in a supersonic beam expansion are interrogated by tunable vacuum ultraviolet (VUV) radiation generated at a synchrotron. Time-of-flight mass spectrometry reveals enhanced population of various protonated water clusters (H+(H2O)n) based upon ionization energy and photoionization distance from source, suggesting there are “magic” numbers below the traditional n = 21 that predominates in the literature. These intensity distributions suggest that VUV threshold photoionization (11.0–11.5 eV) of neutral water clusters close to the nozzle exit leads to a different nonequilibrium state compared to a skimmed molecular beam. This results in the appearance of a new magic number at 14. Metadynamics conformer searches coupled with modern density functional calculations are used to identify the global minimum energy structures of protonated water clusters between n = 2 and 21, as well as the manifold of low-lying metastable minima. New lowest energy structures are reported for the cases of n = 5, 6, 11, 12, 16, and 18, and special stability is identified by several measures. These theoretical results are in agreement with the experiments performed in this work in that n = 14 is shown to exhibit additional stability, based on the computed second-order stabilization energy relative to most cluster sizes, though not to the extent of the well-known n = 21 cluster. Other cluster sizes that show some additional energetic stability are n = 7, 9, 12, 17, and 19. To gain insight into the balance between ion–water and water–water interactions as a function of the cluster size, an analysis of the effective two-body interactions (which sum exactly to the total interaction energy) was performed. This analysis reveals a crossover as a function of cluster size between a water–hydronium-dominated regime for small clusters and a water–water-dominated regime for larger clusters around n = 17.
Detail
Computational Insights into the Influence of Ligands on Hydrogen Generation with [Cp*Rh] Hydrides
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-12 , DOI: 10.1021/acs.jpca.3c02550
This work reports a computational investigation of the effect of ancillary ligands on the activity of an Rh catalyst for hydrogen evolution based on the [Cp*Rh] motif (Cp* = η5-pentamethylcyclopentadienyl). Specifically, we investigate why a bipyridyl (bpy) ligand leads to H2 generation but diphenylphosphino-based (dpp) ligands do not. We compare the full ligands to simplified models and systematically vary structural features to ascertain their effect on the reaction energy of each catalytic step. The calculations based on density functional theory show that the main effect on reactivity is the choice of linker atom, followed by its coordination. In particular, P stabilizes the intermediate Rh-hydride species by donating electron density to the Rh, thus inhibiting the reaction toward H2 generation. Conversely, N, a more electron-withdrawing center, favors H2 generation at the price of destabilizing the hydride intermediate, which cannot be isolated experimentally and makes determining the mechanism of this reaction more difficult. We also find that the steric effects of bulky substituents on the main ligand scaffold can lead to large effects on the reactivity, which may be challenging to fine-tune. On the other hand, structural features like the bite angle of the bidentate ligand have a much smaller impact on reactivity. Therefore, we propose that the choice of linker atom is key for the catalytic activity of this species, which can be further fine-tuned by a proper choice of electron-directing groups on the ligand scaffold.
Detail
Photosynthetic Complex: Exciton Transfer and Electron–Hole Separation Quantum Yields
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-10 , DOI: 10.1021/acs.jpca.3c01884
The exciton transfer in the light-harvesting complex with the following electron–hole separation in the photosynthetic reaction center dimer is investigated theoretically. The asymmetry in the ring structure of the LH1 antenna complex is assumed. The impact of this asymmetry on exciton transfer is studied. The quantum yields of the electron–hole separation and exciton deactivation into the ground state have been computed. It was shown that the asymmetry does not affect these quantum yields if the coupling between the antenna ring molecules is strong enough. Exciton kinetics are different when asymmetry is present, but the electron–hole separation efficiency is similar to that in the symmetric case. It also showed that the dimer structure in the reaction center is advantageous to the monomeric reaction center structure.
Detail
Tracking Isomerizations of High-Energy Adenine Cation Radicals by UV–Vis Action Spectroscopy and Cyclic Ion Mobility Mass Spectrometry
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-11 , DOI: 10.1021/acs.jpca.3c03179
We report experimental and computational studies of protonated adenine C-8 σ-radicals that are presumed yet elusive reactive intermediates of oxidative damage to nucleic acids. The radicals were generated in the gas phase by the collision-induced dissociation of C-8–Br and C-8–I bonds in protonated 8-bromo- and 8-iodoadenine as well as by 8-bromo- and 8-iodo-9-methyladenine. Protonation by electrospray of 8-bromo- and 8-iodoadenine was shown by cyclic-ion mobility mass spectrometry (c-IMS) to form the N-1-H, N-9-H and N-3-H, N-7-H protomers in 85:15 and 81:19 ratios, respectively, in accordance with the equilibrium populations of these protomers in water-solvated ions that were calculated by density functional theory (DFT). Protonation of 8-halogenated 9-methyladenines yielded single N-1-H protomers, which was consistent with their thermodynamic stability. The radicals produced from the 8-bromo and 8-iodo adenine cations were characterized by UV–vis photodissociation action spectroscopy (UVPD) and c-IMS. UVPD revealed the formation of C-8 σ-radicals along with N-3-H, N-7-H-adenine π-radicals that arose as secondary products by hydrogen atom migrations. The isomers were identified by matching their action spectra against the calculated vibronic absorption spectra. Deuterium isotope effects were found to slow the isomerization and increase the population of C-8 σ-radicals. The adenine cation radicals were separated by c-IMS and identified by their collision cross sections, which were measured relative to the canonical N-9-H adenine cation radical that was cogenerated in situ as an internal standard. Ab initio CCSD(T)/CBS calculations of isomer energies showed that the adenine C-8 σ-radicals were local energy minima with relative energies at 76–79 kJ mol–1 above that of the canonical adenine cation radical. Rice–Ramsperger–Kassel–Marcus calculations of unimolecular rate constants for hydrogen and deuterium migrations resulting in exergonic isomerizations showed kinetic shifts of 10–17 kJ mol–1, stabilizing the C-8 σ-radicals. C-8 σ-radicals derived from N-1-protonated 9-methyladenine were also thermodynamically unstable and readily isomerized upon formation.
Detail
Simple Physical Model for the Estimation of Irreversible Dissociation Rates for Bimolecular Complexes
Polymer Reviews ( IF 14.536 ) Pub Date: 2023-07-07 , DOI: 10.1021/acs.jpca.3c01890
In this article, we propose a simple method of estimating dissociation rates of bimolecular van der Waals complexes (“wells”), rooted in rigid body dynamics, requiring as input parameters only the bimolecular binding energy, together with the intermolecular equilibrium distance and moments of inertia of the complex. The classical equations of motion are solved for the intermolecular and rotational degrees of freedom in a coordinate system considering only the relative motion of the two molecules, thus bypassing the question of whether the energy of the complex is statistically distributed. Well-escaping trajectories are modeled from these equations, and the escape rate as a function of relative velocity and angular momentum is fitted to an empirical function, which is then integrated over a probability distribution of said quantities. By necessity, this approach makes crude assumptions on the shape of the potential well and neglects the impact of energy quantization, and, more crucially, the coupling between the degrees of freedom included in the equations of motion with those that are not. We quantify the error caused by the first assumption by comparing our model potential with a quantum chemical potential energy surface (PES) and show that while the model does make several compromises and may not be accurate for all classes of bimolecular complexes, it is able to produce physically consistent dissociation rate coefficients within typical atmospheric chemistry confidence intervals for triplet state alkoxyl radical complexes, for which the detailed balance approach has been shown to fail.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 POLYMER SCIENCE 高分子科学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.30 70 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/lmsc